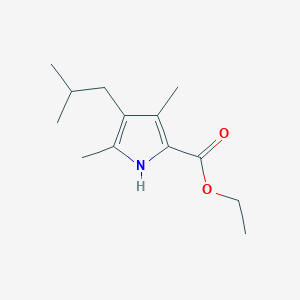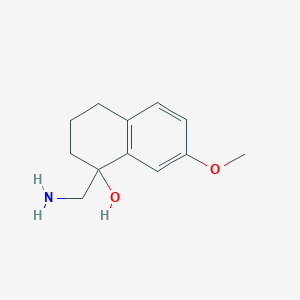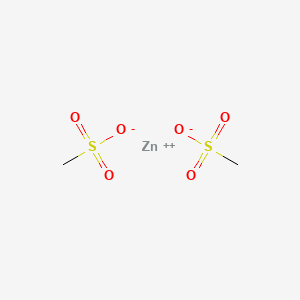
Methanesulfonic acid, zinc salt
Übersicht
Beschreibung
Methanesulfonic acid (MSA) is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Salts and esters of methanesulfonic acid are known as mesylates . It is hygroscopic in its concentrated form . Methanesulfonic acid can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid .
Synthesis Analysis
The first commercial production of MSA was based on oxidation of dimethylsulfide by O2 from air . In 1967, the Pennwalt Corporation developed a different process for dimethylsulfide oxidation using chlorine, followed by extraction-purification . In 2022 this chlorine-oxidation process was used only by Arkema (France) for making high-purity MSA .Molecular Structure Analysis
The molecular structure of Methanesulfonic acid is H3C−S(=O)2−OH .Chemical Reactions Analysis
MSA is a green acid with a remarkably high solubility for several specialty and base metals including lead, making it an interesting leaching agent for metals . MSA is safer and less toxic than the mineral acids (HCl, H2SO4, HNO3) currently employed for leaching metals from primary and secondary sources .Physical And Chemical Properties Analysis
MSA is a very strong acid (pKa = −1.9). It is very stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water . A useful property is the high solubility of its salts in water: methanesulfonate salts have a much higher solubility in water than sulfate salts .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
33684-80-9 |
|---|---|
Molekularformel |
C2H6O6S2Zn |
Molekulargewicht |
255.6 g/mol |
IUPAC-Name |
zinc;methanesulfonate |
InChI |
InChI=1S/2CH4O3S.Zn/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
MKRZFOIRSLOYCE-UHFFFAOYSA-L |
Kanonische SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


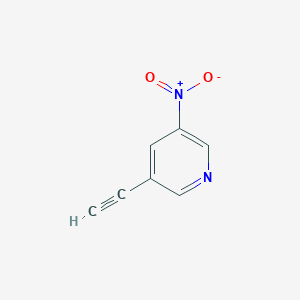
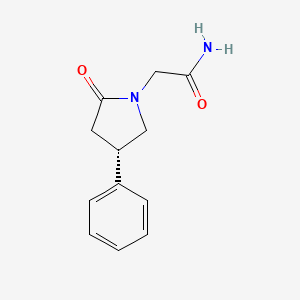
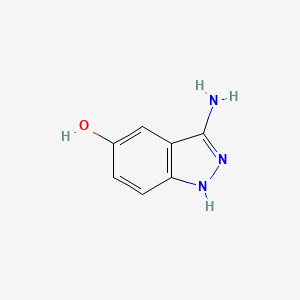
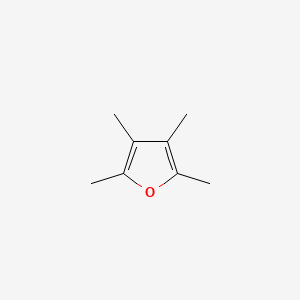
![2-{[(2,4-Dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B8788979.png)

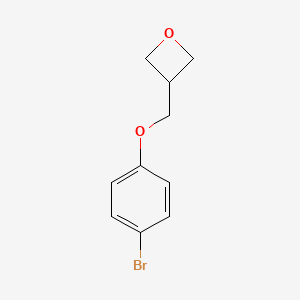
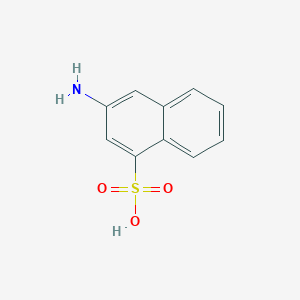
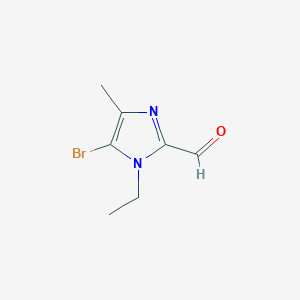

![N-[(3-methylphenyl)carbonyl]leucine](/img/structure/B8789042.png)
